molecular formula C18H30O2 B14622065 Octadeca-5,8,11-trienoic acid CAS No. 57193-13-2

Octadeca-5,8,11-trienoic acid

Cat. No.: B14622065
CAS No.: 57193-13-2
M. Wt: 278.4 g/mol
InChI Key: OQKSACYFUKAOOJ-UHFFFAOYSA-N
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Description

Octadeca-5,8,11-trienoic acid is a polyunsaturated fatty acid with the molecular formula C18H30O2. It is characterized by having three double bonds located at the 5th, 8th, and 11th carbon atoms. This compound is a member of the conjugated linolenic acids family and is known for its significant biological and industrial importance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octadeca-5,8,11-trienoic acid typically involves the use of linoleic acid as a starting material. The process includes the isomerization of linoleic acid to introduce the conjugated double bonds. This can be achieved through various catalytic methods, including the use of alkali metals or transition metal catalysts under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as plant oils. For instance, tung oil, which is rich in α-eleostearic acid, can be processed to obtain this compound. The extraction process includes steps like solvent extraction, purification, and distillation to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: Octadeca-5,8,11-trienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Octadeca-5,8,11-trienoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which octadeca-5,8,11-trienoic acid exerts its effects involves the incorporation into cellular lipids, promoting lipid peroxidation and cell death. This process is mediated by enzymes such as acyl-CoA synthetase long-chain family member 1 (ACSL1), which facilitates the incorporation of the compound into neutral lipids like triacylglycerols. This leads to the generation of reactive oxygen species (ROS) and subsequent cell death .

Comparison with Similar Compounds

Octadeca-5,8,11-trienoic acid can be compared with other similar compounds such as:

This compound stands out due to its unique double bond positions and its role in inducing ferroptosis, making it a compound of interest in both scientific research and industrial applications.

Properties

CAS No.

57193-13-2

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

octadeca-5,8,11-trienoic acid

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8,10-11,13-14H,2-6,9,12,15-17H2,1H3,(H,19,20)

InChI Key

OQKSACYFUKAOOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCC=CCC=CCCCC(=O)O

Origin of Product

United States

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